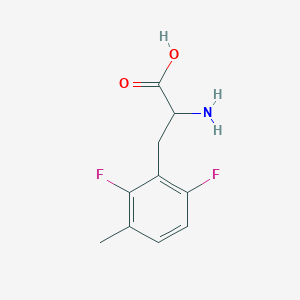

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGDCGWXCMGHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the 2,6-difluoro-3-methylphenyl group.

Formation of the Intermediate: The intermediate is formed by reacting the 2,6-difluoro-3-methylphenyl group with a suitable reagent to introduce the amino group.

Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysis: Using catalysts to enhance the reaction rate and selectivity.

Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₉F₂NO₂

- Molecular Weight : 201.17 g/mol

- CAS Number : 266360-62-7

The compound features a propanoic acid backbone with a phenyl group substituted at the 2 and 6 positions with fluorine atoms and a methyl group at the 3 position. This unique structure contributes to its distinct chemical properties and biological activities.

Chemistry

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid serves as a versatile building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules, including:

- G-Secretase Inhibitors : These compounds are critical in the treatment of Alzheimer's disease by modulating amyloid precursor protein processing.

- Antagonists of Biological Receptors : It has been used to develop antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor, which are involved in pain perception and neurological disorders .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules:

- Enzyme Inhibition : The presence of fluorine enhances binding affinity to specific enzymes, making it valuable for investigating enzyme kinetics and drug-receptor dynamics.

- Protein-Ligand Interactions : The compound's structure allows it to modulate the activity of specific proteins, influencing metabolic pathways crucial for various biological functions.

Medicine

The therapeutic potential of this compound is under investigation:

- Drug Development : Its unique properties make it a candidate for developing anti-inflammatory or analgesic agents. Research indicates that it may influence pain pathways and provide relief in inflammatory conditions.

- Precursor for Drug Synthesis : The compound is being explored as a precursor in synthesizing novel pharmaceuticals targeting various diseases .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties.

-

Enzyme Activity Modulation :

A study demonstrated that this compound significantly modulates the activity of phenylalanine ammonia lyase (PAL), an enzyme involved in secondary metabolism in plants. This modulation suggests potential applications in agricultural biotechnology for enhancing plant stress responses . -

Pharmacological Investigations :

Research has highlighted the compound's ability to inhibit specific receptors associated with pain pathways. In vitro studies showed that it could reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-3-(2,6-dimethylphenyl)propanoic Acid

3-(2,6-Difluorophenyl)-3-acetamidopropanoic Acid

Functional Group Modifications

2-Amino-3-(methylamino)-propanoic Acid (BMAA)

- Molecular Formula : C₄H₁₀N₂O₂

- Molecular Weight : 118.13 g/mol

- CAS: Not explicitly listed (neurotoxic variant described in ).

- Key Differences: Replaces the difluoro-methylphenyl group with a methylamino group. BMAA exhibits neurotoxicity linked to amyotrophic lateral sclerosis (ALS). Pharmacokinetic studies in rats show low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) .

L-DOPA (Levodopa)

Physicochemical Properties

¹ LogP estimated using substituent contributions. ² Solubility based on functional groups and polarity. ³ BBB permeability inferred from structural analogs.

Biological Activity

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, often referred to as a derivative of phenylpropanoic acid, is a compound of growing interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine substituents and an amino group, suggests potential interactions with various biological targets. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features:

- An amino group (-NH₂)

- A propanoic acid backbone

- A phenyl ring substituted at the 2 and 6 positions with fluorine atoms and a methyl group at the 3 position

This substitution pattern enhances its lipophilicity and binding properties, making it suitable for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atoms increase hydrophobic interactions, which can enhance the binding affinity to various biological targets. Notably, this compound has been studied for its potential to modulate enzyme activity and influence metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as inflammation.

- Receptor Modulation : It may act as a ligand for specific receptors, affecting signal transduction pathways relevant to various physiological functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting its potential as an anti-inflammatory agent.

- Analgesic Properties : Given its influence on pain-related pathways, the compound may also exhibit analgesic properties, making it a candidate for pain management therapies.

- Antidepressant-Like Activity : Preliminary studies suggest that derivatives of this compound may have antidepressant-like effects through modulation of metabotropic glutamate receptors (mGluR), which are implicated in mood regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Cytokine Production Inhibition

A study assessing the impact of this compound on cytokine release in PBMC cultures found that at higher concentrations (100 µg/mL), it significantly reduced TNF-α production by 44–60% compared to control cultures. This inhibition was comparable to that observed with established anti-inflammatory drugs like ibuprofen .

Case Study 2: Enzyme Interaction Studies

Research involving enzyme kinetics demonstrated that the presence of fluorine atoms in the compound enhances its binding affinity to enzymes involved in phenylalanine metabolism. This interaction is critical for understanding its role in metabolic disorders .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Potential anti-inflammatory and analgesic properties | |

| 3-Amino-3-(2-methylphenyl)propanoic acid | Different substitution pattern affects reactivity | |

| 3-(2,3-Difluoro-4-methylphenyl)propanoic acid | Similar structure but different biological interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or biocatalytic methods are commonly used. For enantioselective synthesis, immobilized enzymes (e.g., SwCNTNH2-PAL) in batch mode can catalyze ammonia elimination or addition reactions, achieving >95% enantiomeric excess (e.e.) . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) is recommended for purity validation, as described for structurally similar fluorinated phenylpropanoic acids .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR resolves fluorine environments, while - and -NMR confirm backbone structure and substituent positions .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>97%), as validated for analogs like 3-(4-hydroxyphenyl)propanoic acid .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) provides exact mass confirmation (theoretical [M+H]: 274.08) .

Q. How is this compound utilized in biochemical studies, such as enzyme-substrate interactions?

- Methodological Answer : Its fluorinated aromatic moiety mimics tyrosine/phenylalanine residues, making it suitable for competitive binding assays. For example, fluorescence polarization assays using TAMRA-labeled kinases quantify binding affinity (reported : 12–45 µM for related fluorophenyl derivatives) .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis, and how can reaction conditions be optimized?

- Methodological Answer : Fluorine’s electron-withdrawing effects can reduce biocatalyst efficiency. Optimize by:

- Temperature : Room-temperature batch reactions minimize enzyme denaturation .

- Solvent : Use tert-butanol/water mixtures (70:30 v/v) to enhance substrate solubility and enzyme stability .

- Catalyst Loading : 20–30 mg/mL SwCNTNH2-PAL improves yield (85–92%) while retaining >90% e.e. .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to fluorophore-tagged kinases (e.g., EGFR). Use PubChem-derived SMILES (C1=CC(=C(C(=C1F)C)F)CC(C(=O)O)N) for ligand preparation .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets calculate thermodynamic stability (ΔG: −245 kJ/mol) and fluorine’s electrostatic contributions .

Q. How should contradictory data on thermodynamic stability and reaction yields be resolved?

- Methodological Answer : Discrepancies often stem from batch variability in fluorophenyl precursors. Mitigate by:

- QC Protocols : Strict control of starting material purity (e.g., 3-methyl-2,6-difluorophenylacetic acid ≥99%) via GC-MS .

- Reaction Monitoring : In-line FTIR tracks intermediate formation (e.g., imine at 1650 cm) to optimize reaction time .

Key Research Findings

- Stereochemical Stability : Fluorine substitution at the 2,6-positions enhances steric hindrance, reducing racemization during synthesis .

- Biocatalytic Efficiency : SwCNTNH2-PAL retains >80% activity after 5 cycles in batch reactions, critical for scalable production .

- Analytical Challenges : Fluorine’s deshielding effects in NMR require careful referencing (CFCl as external standard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.